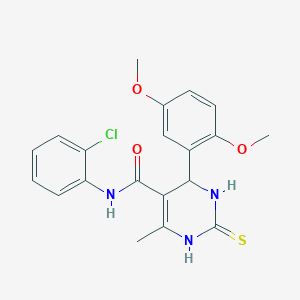
ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a pyridazine ring, a sulfonamide group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridazine derivative with an appropriate sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s unique functional groups may impart desirable properties to materials, such as enhanced stability or reactivity, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group could mimic natural substrates or inhibitors, while the ester functionality might facilitate cellular uptake or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs, which are known for their antibacterial properties.
Pyridazine Derivatives: Compounds containing the pyridazine ring are often studied for their potential as anti-inflammatory, anticancer, and antiviral agents.
Uniqueness
What sets this compound apart is the combination of the pyridazine ring, sulfonamide group, and ester functionality in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-2-23-15(20)12-5-7-13(8-6-12)24(21,22)17-10-11-18-14(19)4-3-9-16-18/h3-9,17H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQRBLPEHCCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

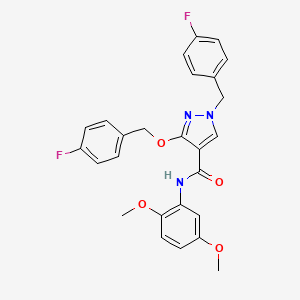
![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)
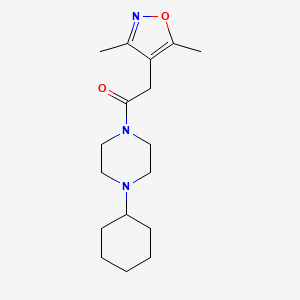
![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)
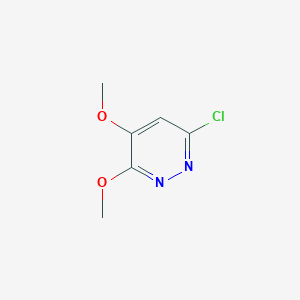
![2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2373573.png)
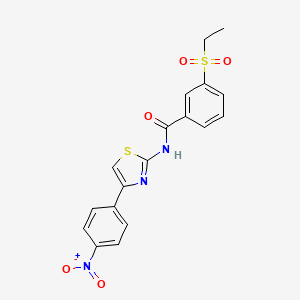

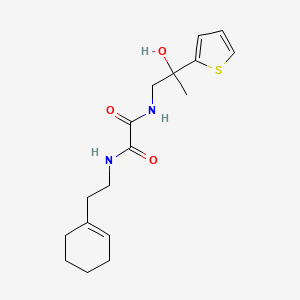
![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

